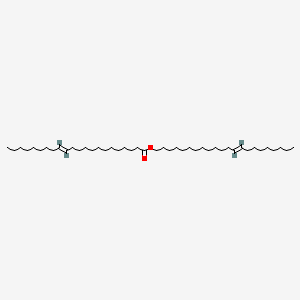
Acetylphthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylphthalic acid is an organic compound that belongs to the class of phthalic acids It is characterized by the presence of an acetyl group attached to the phthalic acid structure
準備方法
Synthetic Routes and Reaction Conditions
Acetylphthalic acid can be synthesized through several methods. One common approach involves the acetylation of phthalic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate purification steps such as distillation and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Acetylphthalic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic anhydride.
Reduction: Reduction reactions can convert it into phthalic acid derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products
The major products formed from these reactions include phthalic anhydride, various phthalic acid derivatives, and substituted acetylphthalic acids.
科学的研究の応用
Acetylphthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of plasticizers, resins, and coatings.
作用機序
The mechanism of action of acetylphthalic acid involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The acetyl group can modify the activity of proteins by acetylation, affecting their function and stability.
類似化合物との比較
Similar Compounds
Phthalic Acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetylsalicylic Acid: Contains an acetyl group but has different applications and properties.
Phthalic Anhydride: An oxidized form of phthalic acid, used in different industrial applications.
Uniqueness
Acetylphthalic acid’s unique combination of the phthalic acid structure with an acetyl group gives it distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
特性
CAS番号 |
93940-26-2 |
|---|---|
分子式 |
C10H8O5 |
分子量 |
208.17 g/mol |
IUPAC名 |
3-acetylphthalic acid |
InChI |
InChI=1S/C10H8O5/c1-5(11)6-3-2-4-7(9(12)13)8(6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
InChIキー |
QFNYIIZQJHOGII-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



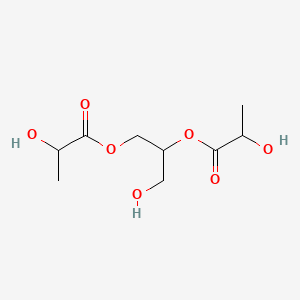



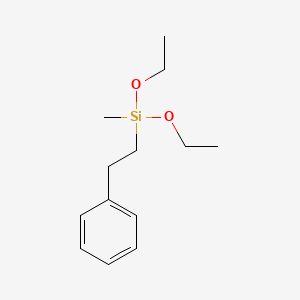
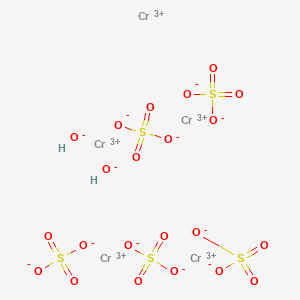


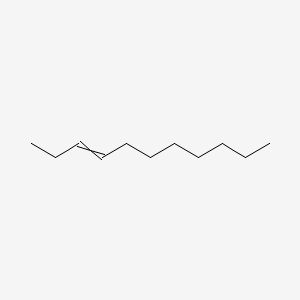
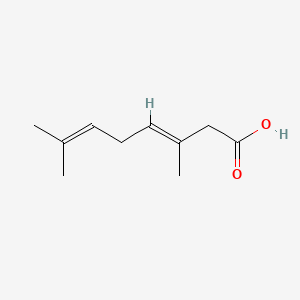
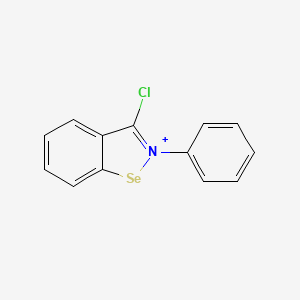
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
